3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a synthetic tropane derivative featuring a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 2,2-difluoroethyl group at the 3-position. The hydrochloride salt enhances solubility and stability, a common formulation strategy for tropane-based pharmaceuticals .
Properties
IUPAC Name |
3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)5-6-3-7-1-2-8(4-6)12-7;/h6-9,12H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGOZZHLGPDCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-35-3 | |
| Record name | 3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the difluoroethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluoroethyl group can enhance binding affinity and selectivity, while the azabicyclo[3.2.1]octane core provides structural rigidity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is highly versatile, with substituent variations significantly influencing pharmacological activity, selectivity, and physicochemical properties. Below is a detailed comparison with key analogs from the literature:
Fluorinated Derivatives
Fluorine substitution is a critical strategy for improving metabolic stability and binding affinity.
*Note: The 2-fluoroethyl group in this compound highlights the impact of fluorinated alkyl chains on target engagement .
Aryl-Substituted Derivatives
Aryl groups at the 3-position are common in tropane-based therapeutics, enhancing receptor affinity.
Amino- and Hydroxy-Substituted Derivatives
Polar substituents improve solubility and modulate pharmacokinetics.
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : Fluorine at the 3-position (e.g., ) or alkyl chains (e.g., ) enhances metabolic stability and CNS penetration.
- Aryl Groups : Bulky 3-aryl substituents (e.g., 4-chlorophenyl in ) improve DAT selectivity by filling hydrophobic binding pockets.
- Polar Substituents: Amino or hydroxy groups (e.g., ) improve aqueous solubility but may reduce blood-brain barrier permeability.
Biological Activity
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified under the azabicyclo[3.2.1]octane derivatives, which are known for their ability to interact with various neurotransmitter systems. The IUPAC name for this compound is (1R,5S)-2',2'-difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride, with a molecular formula of C10H15F2N·HCl .
Research indicates that 8-azabicyclo[3.2.1]octane derivatives act primarily as monoamine reuptake inhibitors . They inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine by blocking their respective transporters . This mechanism is crucial for the treatment of several psychiatric disorders, including depression and anxiety.
Table 1: Monoamine Transporter Inhibition by 8-Azabicyclo[3.2.1]octane Derivatives
| Compound Name | Serotonin Transporter IC50 (μM) | Norepinephrine Transporter IC50 (μM) | Dopamine Transporter IC50 (μM) |
|---|---|---|---|
| 3-(2,2-Difluoroethyl)-8-azabicyclo... | 0.65 | 0.75 | 0.80 |
| Other Analogues | Varies (0.5 - 1.5) | Varies (0.6 - 1.0) | Varies (0.7 - 1.2) |
Biological Activity
The biological activity of this compound has been explored through various in vitro and in vivo studies:
- Antidepressant Effects : In animal models, compounds similar to 3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride have shown significant antidepressant-like effects, correlating with their ability to increase levels of monoamines in the brain .
- Anxiolytic Properties : Studies have indicated that these compounds may also exhibit anxiolytic effects, potentially by modulating GABAergic activity alongside monoamine reuptake inhibition .
- Pain Management : There is emerging evidence suggesting that these compounds could be beneficial in managing chronic pain conditions through their action on central nervous system pathways .
Case Study 1: Efficacy in Depression Models
A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test . The results indicated a dose-dependent response with optimal effects observed at moderate dosages.
Case Study 2: Anxiety Reduction
Another study focused on the anxiolytic effects of related azabicyclo compounds showed that they significantly reduced anxiety-like behaviors in the elevated plus maze test . These findings support the hypothesis that monoamine modulation plays a critical role in anxiety management.
Q & A
Basic Research Questions
Q. What are the primary biological targets of 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride and its derivatives?
- Answer : The compound and its derivatives primarily target monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). These transporters regulate neurotransmitter reuptake, and inhibition enhances synaptic neurotransmitter levels, making them relevant for neurological and psychiatric research. Structural analogs, such as RTI-336, demonstrate high DAT selectivity, supporting potential applications in addiction therapy .
Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold?
- Answer : Key methods include:
- Enantioselective synthesis : Starting from acyclic precursors with pre-established stereochemistry, enabling stereocontrolled cyclization .
- Desymmetrization : Using achiral tropinone derivatives, followed by Brønsted acid-catalyzed pseudotransannular ring-opening to achieve enantioselectivity .
- Scalable routes : For example, a four-step process involving Raney nickel-mediated reduction and cyclization with benzylamine, yielding ~43–64% overall efficiency .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Answer :
- HPLC-MS : Provides high sensitivity and selectivity for quantifying the compound in complex matrices .
- NMR spectroscopy : Critical for structural elucidation, particularly for verifying substituent positions (e.g., C3 modifications) and stereochemistry .
- Elemental analysis : Validates purity and stoichiometry, especially for novel derivatives .
Advanced Research Questions
Q. How do structural modifications at the C3 position influence pharmacological activity?
- Answer :
- Halogenated aryl groups : Substitutions like 4-fluorophenyl at C3 enhance DAT binding affinity due to improved hydrophobic interactions and electron-withdrawing effects .
- Ethylidenyl extensions : Derivatives with diarylmethoxyethylidenyl groups at C3 show altered selectivity profiles, with bulky substituents reducing SERT affinity while maintaining DAT inhibition .
- Methodological note : SAR studies should employ molecular docking and QSAR models to predict binding modes and optimize substituent effects .
Q. What challenges arise in achieving enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?
- Answer :
- Stereochemical control : Competing pathways during cyclization can lead to racemization. Solutions include chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphoric acids) .
- Impurity management : Scale-up processes require strict control of solvent residues (e.g., acetonitrile) to prevent byproducts during hydrogenolysis .
- Case study : The synthesis of (–)-α-tropanol achieved >99% enantiomeric excess via desymmetrization of cycloheptene-derived epoxides .
Q. What metabolic pathways are implicated in the in vivo processing of this compound?
- Answer :
- Phase I metabolism : Oxidative demethylation at the N8 position is common, as observed in analogs like brasofensine. Cytochrome P450 enzymes (e.g., CYP3A4) are likely contributors .
- Phase II conjugation : Glucuronidation of hydroxylated metabolites enhances excretion.
- Analytical tools : Radiolabeled analogs and LC-MS/MS are used to track metabolic fate and identify major metabolites .
Q. How can computational chemistry guide the design of novel analogs?
- Answer :
- Molecular dynamics simulations : Predict binding stability with DAT/SERT, focusing on residues in the transporter’s hydrophobic pocket .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency to prioritize synthetic targets .
- Case study : RTI-336’s 3-(4-chlorophenyl) and 2β-isoxazole groups were optimized computationally to enhance DAT selectivity over SERT .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize enantioselective routes using chiral catalysts (e.g., Pearlman’s catalyst for hydrogenolysis) to minimize racemic byproducts .
- Analytical Validation : Combine HPLC-MS with chiral columns to resolve enantiomers and confirm stereochemical purity .
- In Vivo Studies : Use radiolabeled analogs to quantify blood-brain barrier penetration and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
